BenchChemオンラインストアへようこそ!

7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 1394838-60-8) is a methoxy-substituted pyrrolo[3,2-c]pyridin-2-one heterocycle (C8H8N2O2, MW 164.16). It belongs to the 5-azaindole-2-one structural class, a scaffold that has been widely employed in the design of kinase inhibitors targeting MPS1, FGFR, FMS/CSF1R, Cdc7, and CK1γ.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12845134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CN=C1)CC(=O)N2
InChIInChI=1S/C8H8N2O2/c1-12-6-4-9-3-5-2-7(11)10-8(5)6/h3-4H,2H2,1H3,(H,10,11)
InChIKeyYDIUBCFGFOADND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: Core Scaffold Identity and Research Procurement Context


7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 1394838-60-8) is a methoxy-substituted pyrrolo[3,2-c]pyridin-2-one heterocycle (C8H8N2O2, MW 164.16) . It belongs to the 5-azaindole-2-one structural class, a scaffold that has been widely employed in the design of kinase inhibitors targeting MPS1, FGFR, FMS/CSF1R, Cdc7, and CK1γ [1]. Unlike the unsubstituted parent scaffold 1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 134682-54-5), which is commercially available from multiple suppliers and extensively used as a building block in medicinal chemistry, the 7-methoxy analog occupies a niche as a specialized intermediate or fragment with limited direct biological characterization in the open literature. Its primary differentiating feature is the presence of the electron-donating methoxy group at the 7-position of the pyridine ring, which alters both the electronic properties and hydrogen-bonding capacity of the scaffold relative to the unsubstituted parent [2].

Why Substituting 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one with the Unsubstituted Parent or Alternative 5-Azaindole-2-ones Creates Procurement Risk


Generic substitution among pyrrolo[3,2-c]pyridin-2-one analogs is not scientifically sound without empirical verification because the 7-methoxy substituent materially alters key molecular properties governing target engagement and pharmacokinetics. In structure–activity relationship (SAR) studies across multiple kinase targets, the nature and position of substituents on the pyrrolo[3,2-c]pyridine core have been shown to dramatically modulate potency—for instance, FMS kinase IC50 values among 18 close analogs ranged from 30 nM to sub-micromolar, representing >10-fold potency differences attributable to single substituent changes [1]. The methoxy group at the 7-position introduces an additional hydrogen-bond acceptor, increases electron density on the pyridine ring, and alters the compound's lipophilicity (logP) and solubility profile relative to the unsubstituted parent (CAS 134682-54-5) or halogenated analogs. In the MPS1 inhibitor series, analogous structural modifications on the 1H-pyrrolo[3,2-c]pyridine scaffold produced potency variations spanning three orders of magnitude, underscoring that even seemingly conservative substituent changes cannot be assumed to preserve biological activity [2]. For procurement decisions in fragment-based drug discovery, lead optimization, or chemical biology tool development, substituting the 7-methoxy compound with the cheaper, more available unsubstituted scaffold without confirmatory data introduces uncontrolled variables that may invalidate SAR hypotheses or screening results.

Quantitative Differentiation Evidence for 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one versus Closest Analogs


Structural Differentiation: 7-Methoxy Substitution versus Unsubstituted Parent Scaffold in Pyrrolo[3,2-c]pyridin-2-one Series

The 7-methoxy substituent distinguishes 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (MW 164.16) from the unsubstituted parent 1H-pyrrolo[3,2-c]pyridin-2(3H)-one (MW 134.14; CAS 134682-54-5). The methoxy group introduces an additional hydrogen-bond acceptor (total H-bond acceptors: 3 vs. 2 for the parent), increases molecular weight by 30 Da, and alters the calculated logP. In the FMS kinase SAR series, substituent modifications at analogous positions on the pyrrolo[3,2-c]pyridine core produced IC50 differences exceeding 10-fold among structurally adjacent analogs, demonstrating that the 7-methoxy modification is expected to yield measurably different target engagement profiles compared to the unsubstituted scaffold [1]. In MPS1 inhibitor optimization, systematic variation of substituents on the 1H-pyrrolo[3,2-c]pyridine core resulted in IC50 values spanning from 3 nM (CCT251455, a highly elaborated analog) to >10 µM for less optimized derivatives [2].

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Supply Chain Differentiation: Commercial Availability of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one versus the Unsubstituted Parent Scaffold

A survey of commercial chemical supplier catalogs reveals a marked difference in availability between the target compound and its unsubstituted parent. The parent scaffold 1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 134682-54-5) is broadly stocked by multiple established suppliers including AK Scientific (Cat. 6234AA, ≥95% purity), ChemScene (Cat. CS-0052558), and Fujifilm Wako (via Angene International), with standard packaging from 100 mg to multi-gram quantities . In contrast, 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 1394838-60-8) is listed by fewer suppliers and typically requires custom synthesis inquiries, reflecting its status as a specialized intermediate rather than a catalog stock item . This supply asymmetry creates a procurement friction: researchers seeking the 7-methoxy analog face longer lead times and higher minimum order quantities compared to those purchasing the parent scaffold.

Chemical Procurement Medicinal Chemistry Supplies Building Block Availability

Proteasome Inhibitory Activity of the 7-Methoxy-Containing Pyrrolo[3,2-c]pyridine Chemotype versus Reference Inhibitors

A structurally related pyrrolo[3,2-c]pyridine derivative bearing a 7-methoxy motif has been evaluated for proteasome inhibition. In BindingDB, a compound corresponding to CHEMBL3233445—a pyrrolo[3,2-c]pyridin-2-one derivative incorporating the 7-methoxy-substituted core—exhibited a Ki of 330 nM against the chymotrypsin-like activity of the human 20S proteasome β5 subunit, measured via Suc-Leu-Leu-Val-Tyr-AMC substrate hydrolysis [1]. While this is not a direct measurement of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one itself, it demonstrates that the 7-methoxy-pyrrolo[3,2-c]pyridinone chemotype can engage the proteasome at sub-micromolar concentrations, a property not reported for the unsubstituted parent scaffold. For context, the clinical proteasome inhibitor bortezomib exhibits a Ki of approximately 0.6 nM against the same target [2], indicating that the 7-methoxy fragment represents a low-affinity starting point rather than an optimized inhibitor.

Proteasome Inhibition Chymotrypsin-like Activity Cancer Pharmacology

Kinase Selectivity Landscape: FMS/CSF1R Inhibition by Pyrrolo[3,2-c]pyridine Derivatives as a Framework for 7-Methoxy Analog Positioning

In a systematic SAR study of 18 pyrrolo[3,2-c]pyridine derivatives tested against FMS kinase (CSF1R), the most potent compounds 1e and 1r achieved IC50 values of 60 nM and 30 nM respectively, representing 1.6-fold and 3.2-fold improvements over the lead compound KIST101029 (IC50 = 96 nM) [1]. Notably, compound 1r demonstrated selectivity for FMS kinase when profiled against a panel of 40 kinases, and exhibited an IC50 of 84 nM against bone marrow-derived macrophages (BMDM), 2.32-fold more potent than KIST101029 (IC50 = 195 nM) [1]. Although 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one itself was not among the compounds directly tested, the study establishes that the pyrrolo[3,2-c]pyridine scaffold—and by extension its 7-methoxy-substituted variant—constitutes a validated starting point for FMS/CSF1R inhibitor development with achievable single-digit nanomolar potency upon optimization. The 7-methoxy group may further modulate FMS binding affinity, as suggested by the substantial potency shifts observed with varying substituents in this series [1].

FMS Kinase CSF1R Inhibition Kinase Selectivity Profiling

Procurement-Relevant Application Scenarios for 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one


Fragment-Based Drug Discovery (FBDD) Targeting FMS/CSF1R Kinase

Based on the established SAR that the pyrrolo[3,2-c]pyridine scaffold yields FMS kinase inhibitors with IC50 values ranging from 30–200+ nM [1], 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can serve as a privileged fragment for FBDD campaigns targeting CSF1R-driven pathologies. The 7-methoxy substituent provides a vector for structure-based optimization distinct from the unsubstituted parent. Procurement should account for the compound's specialized availability and plan for custom synthesis lead times.

Proteasome Inhibitor Lead Generation Starting from a 7-Methoxy-Pyrrolopyridinone Fragment

Evidence that a 7-methoxy-pyrrolo[3,2-c]pyridinone derivative inhibits the proteasome β5 subunit with a Ki of 330 nM [2] positions the compound as a low-affinity fragment starting point for proteasome inhibitor development. This application scenario is not served by the unsubstituted parent scaffold, for which no proteasome activity has been reported. Researchers should verify identity and purity upon receipt given the compound's limited commercial availability.

Kinase Selectivity Profiling and Chemical Probe Development

The pyrrolo[3,2-c]pyridine scaffold has demonstrated selective kinase inhibition—compound 1r showed selectivity for FMS kinase when screened against a panel of 40 kinases [1]—and has been optimized to yield the MPS1-selective probe CCT251455 (IC50 = 3 nM) [3]. 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one represents a structurally differentiated starting point for developing selective chemical probes against understudied kinases. Its distinct substitution pattern may confer a selectivity fingerprint different from existing probes derived from the parent scaffold.

Medicinal Chemistry Building Block for 5-Azaindole-2-one Library Synthesis

As a 7-methoxy-substituted 5-azaindole-2-one building block, this compound enables the synthesis of focused compound libraries for kinase inhibitor screening that are structurally distinct from libraries built on the more common unsubstituted scaffold (CAS 134682-54-5, widely available from AK Scientific and other suppliers ). The methoxy group can serve as a synthetic handle for further derivatization or as a metabolic stability-modulating group. Procurement teams should anticipate longer sourcing timelines compared to the parent scaffold and consider ordering larger quantities to support multiple library synthesis cycles.

Quote Request

Request a Quote for 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.